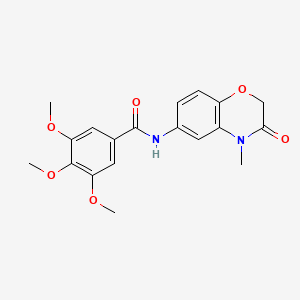![molecular formula C21H23NO4 B4971313 3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4971313.png)
3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or activation of EGFR has been linked to various types of cancers, including lung, breast, and colon cancer. AG-1478 has been extensively studied for its potential use as an anticancer agent.
Mecanismo De Acción
3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one selectively binds to the ATP-binding site of EGFR and prevents its activation by blocking the phosphorylation of tyrosine residues. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival. 3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one has been shown to have a higher affinity for the EGFR tyrosine kinase than other EGFR inhibitors, making it a potent and specific inhibitor of EGFR.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR signaling. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body) by blocking the activation of downstream signaling pathways. 3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one has been shown to have minimal toxicity and side effects in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one has several advantages as a research tool, including its high potency and specificity for EGFR, its ability to inhibit downstream signaling pathways, and its minimal toxicity and side effects. However, it also has some limitations, such as its low solubility in water and its potential to induce off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one. Another area of research is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, the combination of 3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one with other anticancer agents may enhance its effectiveness and reduce the risk of drug resistance.
Métodos De Síntesis
3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one can be synthesized through a multistep process starting from 3,4-dimethoxyaniline and 4-methoxybenzaldehyde. The key step involves the condensation of these two compounds to form the intermediate 3-(3,4-dimethoxyphenyl)-2-propenal, which is then cyclized to form 3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. 3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one has also been used to investigate the downstream signaling pathways of EGFR and to identify potential targets for cancer therapy.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-24-19-7-4-14(5-8-19)15-10-17(12-18(23)11-15)22-16-6-9-20(25-2)21(13-16)26-3/h4-9,12-13,15,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGZWLMJXSOVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4971242.png)
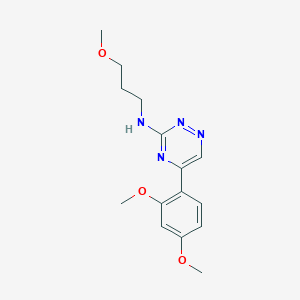
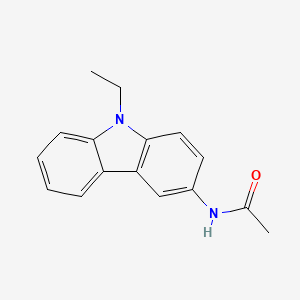
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4971260.png)
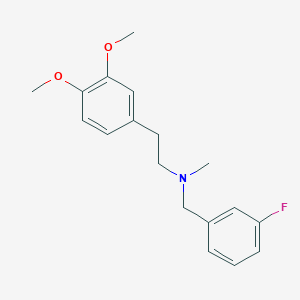
![N-(3-isoxazolylmethyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4971271.png)
![2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4971278.png)
![11-(4-chloro-3-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4971282.png)
![N-(3,4-dimethylphenyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B4971289.png)
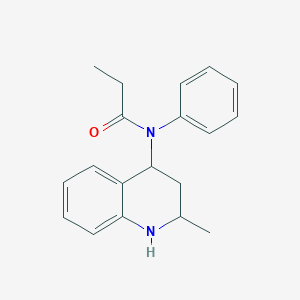
![4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4971303.png)

![N-ethyl-6-[(2-methylbenzyl)amino]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B4971326.png)
